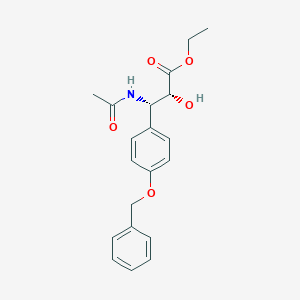

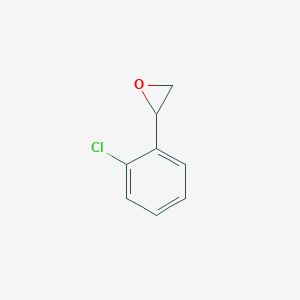

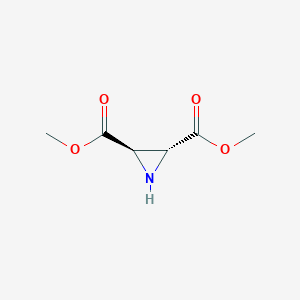

![molecular formula C19H16BrN5 B120615 4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile CAS No. 374067-85-3](/img/structure/B120615.png)

4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile

Overview

Description

HIV-1 inhibitor-48 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes or proteins involved in the replication and integration of the virus into the host’s genome. The development of HIV-1 inhibitor-48 represents a significant advancement in the treatment of HIV-1, offering potential benefits in terms of efficacy and resistance profiles compared to existing therapies.

Mechanism of Action

Target of Action

The compound “4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile” is also known as Rilpivirine . It primarily targets the HIV-1 reverse transcriptase (RT) , an enzyme that retroviruses need in order to reproduce .

Mode of Action

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It binds to HIV-1 reverse transcriptase and blocks its function, thereby preventing the virus from replicating . This compound is a successful second-generation NNRTI of the diarylpyrimidine family .

Biochemical Pathways

The primary biochemical pathway affected by Rilpivirine is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, Rilpivirine prevents the conversion of viral RNA into DNA, a crucial step in the replication of retroviruses .

Pharmacokinetics

It is known that rilpivirine is used with a low oral dose (25 mg/tablet), which decreases drug administration and offers a better choice for patients .

Result of Action

The inhibition of the reverse transcriptase enzyme by Rilpivirine leads to a decrease in the replication of the HIV-1 virus . This results in a lower viral load and helps to control the progression of the disease .

Action Environment

The action, efficacy, and stability of Rilpivirine can be influenced by various environmental factors. It’s worth noting that Rilpivirine has a high genetic barrier to form resistance mutations and generally requires multiple mutations to confer significant resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-48 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of HIV-1 inhibitor-48 requires scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, using industrial-grade reagents, and implementing stringent quality control measures. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-48 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving HIV-1 inhibitor-48 include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

HIV-1 inhibitor-48 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on viral replication and integration, providing insights into the molecular biology of HIV-1.

Medicine: Explored as a potential therapeutic agent for the treatment of HIV-1 infection, with studies focusing on its efficacy, safety, and resistance profiles.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to HIV-1 inhibitor-48 include other HIV-1 inhibitors such as:

Raltegravir: An integrase inhibitor that prevents the integration of viral DNA into the host genome.

Elvitegravir: Another integrase inhibitor with a similar mechanism of action to raltegravir.

GSK878: A capsid inhibitor that targets the mature capsid protein of HIV-1

Uniqueness

HIV-1 inhibitor-48 is unique in its specific binding affinity and resistance profile compared to other inhibitors. It offers potential advantages in terms of potency, selectivity, and reduced likelihood of resistance development. Additionally, its unique chemical structure allows for modifications that can enhance its efficacy and safety profiles .

Properties

IUPAC Name |

4-[[4-(4-bromo-2,6-dimethylanilino)pyrimidin-2-yl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN5/c1-12-9-15(20)10-13(2)18(12)24-17-7-8-22-19(25-17)23-16-5-3-14(11-21)4-6-16/h3-10H,1-2H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKODFMNTDYAPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333184 | |

| Record name | 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374067-85-3 | |

| Record name | 4-({4-[(4-bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)

![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)